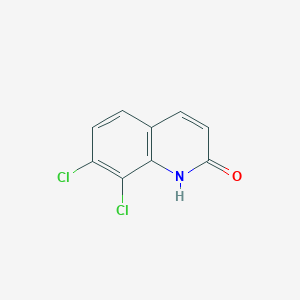

7,8-Dichloro-1,2-dihydroquinolin-2-one

Description

Significance of Quinoline (B57606) Derivatives as Privileged Heterocyclic Systems in Medicinal Chemistry and Materials Science

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the foundational structure for a vast class of derivatives with significant applications in both medicinal chemistry and materials science. rsc.orgorientjchem.org In the realm of medicine, quinoline derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgorientjchem.org These activities include antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral effects. orientjchem.orgresearchgate.net

The versatility of the quinoline framework allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecules to enhance their therapeutic efficacy and selectivity. researchgate.net Historically, the success of quinoline-based drugs like quinine (B1679958) and chloroquine (B1663885) in treating malaria has cemented the importance of this scaffold in drug discovery. rsc.orgglobalresearchonline.net More contemporary examples include fluoroquinolone antibiotics such as ciprofloxacin (B1669076) and anticancer agents like topotecan. rsc.org Beyond medicine, the extended π-conjugated system of quinoline derivatives makes them suitable for applications in materials science, including the development of sensors, ligands, and luminescent materials. researchgate.net

Overview of the 1,2-Dihydroquinolin-2-one Core as a Subject of Academic Inquiry

Within the broader family of quinoline derivatives, the 1,2-dihydroquinolin-2-one (DHQO) skeleton is a prominent structural motif that has garnered substantial academic interest. mdpi.com This nitrogen-containing heterocyclic unit is present in numerous natural products and synthetic compounds that exhibit significant biological activity. mdpi.com The DHQO core is a key component in molecules developed as anticancer and antiviral agents. mdpi.comnih.gov

The academic inquiry into the 1,2-dihydroquinolin-2-one core is driven by the quest to develop novel therapeutic agents. Researchers have explored various synthetic strategies to construct and modify this scaffold, aiming to create libraries of compounds for biological screening. mdpi.comorganic-chemistry.org The structure allows for substitutions at various positions on the bicyclic ring system, providing a template for creating diverse chemical entities with potentially unique pharmacological profiles. The development of efficient and mild synthetic methods, such as catalytic annulation of α,β-unsaturated N-arylamides, has been a focus of recent research, facilitating access to a wide array of functionalized DHQOs. mdpi.com

Research Rationale for Investigating the Dichlorinated Quinoline Framework, Specifically 7,8-Dichloro-1,2-dihydroquinolin-2-one

The investigation of halogenated, and specifically dichlorinated, quinoline frameworks is a strategic approach in medicinal chemistry aimed at modulating molecular properties to enhance biological activity. The introduction of chlorine atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

For the this compound scaffold, the rationale for investigation is multifaceted:

Modulation of Physicochemical Properties : The two chlorine atoms at the 7- and 8-positions increase the molecule's lipophilicity, which can influence its ability to cross cell membranes and its distribution within the body.

Enhanced Binding Interactions : Halogen atoms can participate in halogen bonding, a non-covalent interaction with backbone residues in proteins. This can lead to unique and highly selective binding modes, as seen in other dichlorinated heterocyclic kinase inhibitors. nih.gov Research on 7,8-dichloro-1-oxo-β-carbolines has shown that this substitution pattern can result in potent and selective kinase inhibition through such interactions. nih.gov

Metabolic Stability : The presence of chlorine atoms can block sites of metabolic oxidation, potentially increasing the compound's half-life and bioavailability.

Electronic Effects : The electron-withdrawing nature of chlorine can influence the electronic distribution within the quinoline ring system, which may affect its reactivity and interaction with biological targets.

The synthesis of related dichlorinated quinolone structures, such as 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones, underscores the current research interest in this specific substitution pattern for creating novel bioactive molecules. researchgate.net

Historical Context of Quinoline Moiety in Biological Compound Discovery

The history of the quinoline moiety in medicine is a long and storied one, dating back to the 17th century. ontosight.ai The earliest significant use of a quinoline-containing compound was quinine, an alkaloid extracted from the bark of the Cinchona tree. globalresearchonline.net According to legend, the Countess of Chinchon was cured of malaria in 1630 by a powder derived from this bark, which was later distributed in Europe by Jesuits. globalresearchonline.net

The formal isolation of quinine and cinchonine (B1669041) from cinchona bark was achieved in 1820. globalresearchonline.net For centuries, quinine was the primary treatment for malaria, one of the world's most devastating infectious diseases. rsc.org The success of this natural product spurred chemical investigation into the quinoline scaffold. In the 1940s, synthetic quinoline derivatives, most notably chloroquine, were developed and proved invaluable in the global fight against malaria. globalresearchonline.net This marked a pivotal moment, demonstrating that synthetic chemistry could improve upon nature's templates. Since then, the quinoline core has been a cornerstone of medicinal chemistry, leading to the development of drugs for a wide array of diseases beyond malaria. rsc.orgontosight.ai

Data Tables

Table 1: Key Pharmacological Activities of Quinoline Derivatives

| Activity | Example Compound(s) | Reference(s) |

|---|---|---|

| Antimalarial | Quinine, Chloroquine, Mefloquine | rsc.org, rsc.org |

| Antibacterial | Ciprofloxacin, Levofloxacin | rsc.org |

| Anticancer | Topotecan, Camptothecin, Lenvatinib | rsc.org, nih.gov |

| Anti-inflammatory | - | researchgate.net, orientjchem.org |

| Antiviral | - | researchgate.net, mdpi.com |

Table 2: Timeline of Key Events in Quinoline Discovery

| Year/Period | Event | Significance | Reference(s) |

|---|---|---|---|

| 17th Century | Use of Cinchona bark powder (containing quinine) to treat malaria in Europe. | First recorded medicinal use of a quinoline alkaloid. | ontosight.ai, globalresearchonline.net |

| 1820 | Pelletier and Caventou isolate quinine and cinchonine from cinchona bark. | Identification of the active antimalarial compounds. | globalresearchonline.net |

| 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar. | First discovery of the basic quinoline chemical structure. | rsc.org |

| 1940s | Introduction of synthetic quinoline compounds like chloroquine. | Revolutionized malaria treatment and prophylaxis. | globalresearchonline.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDZHYTEWMTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 7,8 Dichloro 1,2 Dihydroquinolin 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including quinolin-2-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number and environment of protons within a molecule. In the context of quinolin-2-one analogues, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), specific proton signals can be assigned to the core structure. mdpi.comsemanticscholar.org

The protons on the pyridone ring, H-3 and H-4, typically appear as distinct doublets due to their coupling with each other. mdpi.com For instance, in one analogue, these signals were observed at 6.55 ppm (H-3) and 7.98 ppm (H-4), each with a coupling constant (J) of 9.6 Hz. mdpi.com The protons on the fused benzene (B151609) ring (H-5, H-6, and H-7) resonate in the aromatic region, often as doublets of doublets, reflecting their coupling to adjacent protons. mdpi.comresearchgate.net For example, signals at 7.63 ppm, 7.23 ppm, and 7.44 ppm have been assigned to H-5, H-6, and H-7, respectively. mdpi.comresearchgate.net The lactam proton (N-H) typically appears as a broad singlet at a downfield chemical shift, for instance, around 11.87 ppm, confirming the presence of the 2-quinolone tautomer. mdpi.comsemanticscholar.org

Table 1: Representative ¹H NMR Data for a Quinolin-2-one Analogue

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.55 | d | 9.6 |

| H-4 | 7.98 | d | 9.6 |

| H-5 | 7.63 | dd | 7.8, 1.2 |

| H-6 | 7.23 | dd | 7.8, 7.8 |

| H-7 | 7.44 | dd | 8.0, 1.2 |

| N-H | 11.87 | br s | - |

| Data derived from 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d₆. mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For quinolin-2-one analogues, distinct signals are observed for the carbonyl, olefinic, and aromatic carbons. The carbonyl carbon of the lactam (C-2) is typically found significantly downfield, for example, at 162.0 ppm. mdpi.com

The olefinic carbons, C-3 and C-4, resonate at approximately 122.7 ppm and 140.2 ppm, respectively. mdpi.com The carbons of the fused benzene ring and the bridgehead carbons (C-4a and C-8a) appear in the range of 120-140 ppm. mdpi.comsemanticscholar.org The precise chemical shifts are influenced by the substitution pattern on the aromatic ring.

Table 2: Representative ¹³C NMR Data for a Quinolin-2-one Analogue

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 162.0 |

| C-3 | 122.7 |

| C-4 | 140.2 |

| C-4a | 120.8 |

| C-5 | 126.0 |

| C-6 | 121.6 |

| C-7 | 124.0 |

| C-8 | 136.6 |

| C-8a | 132.0 |

| Data derived from 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d₆. mdpi.com |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. researchgate.net

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks. For quinolin-2-one analogues, COSY spectra would confirm the coupling between H-3 and H-4, and also delineate the connectivity of the protons on the substituted benzene ring (e.g., H-5 with H-6, and H-6 with H-7). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with their directly attached carbons. This technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the established ¹H NMR assignments. mdpi.comresearchgate.net For example, the HSQC spectrum of an analogue allowed for the assignment of seven methine carbons based on their correlation to the corresponding proton signals. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. mdpi.comsemanticscholar.org Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically to within a few parts per million (ppm). durham.ac.uk

For a target compound like 7,8-dichloro-1,2-dihydroquinolin-2-one, HRMS would be used to measure the m/z value of its molecular ion (e.g., [M+H]⁺). This experimental value is then compared to the theoretical mass calculated for the proposed formula, C₉H₅Cl₂NO. A close match between the observed and calculated mass provides strong evidence for the correct molecular formula. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a quinolin-2-one analogue displays characteristic absorption bands that confirm its key structural features. researchgate.net

A broad absorption band is typically observed in the range of 3200–3000 cm⁻¹, which is characteristic of the N-H stretching vibration of the lactam group. mdpi.comresearchgate.net A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactam is a key diagnostic feature, typically appearing around 1659 cm⁻¹. mdpi.comresearchgate.net Other significant bands include those for aromatic C=C stretching (around 1597 cm⁻¹) and C-H stretching. mdpi.com For halogenated derivatives, C-Cl stretching vibrations can be observed at lower frequencies, for example, around 740 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for a Quinolin-2-one Analogue

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200–3000 | Broad |

| C=O Stretch (Lactam) | ~1659 | Strong |

| C=C Stretch (Aromatic) | ~1597 | Medium |

| C-Cl Stretch | ~740 | Medium |

| Data derived from 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a purified compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to verify its elemental integrity. researchgate.netualberta.ca

For a synthesized batch of a this compound analogue, the experimentally determined percentages of C, H, and N must align closely with the calculated values. For example, for a related compound, C₁₇H₁₅N₃O, the calculated values were C, 73.63%; H, 5.45%; N, 15.15%. The experimental (found) values were C, 73.83%; H, 5.36%; N, 15.32%, confirming the proposed formula. ualberta.ca This close correlation provides fundamental validation of the compound's composition.

Table 4: Example of Elemental Analysis Data for an Analogue (C₁₆H₁₂FN₃O)

| Element | Calculated (%) | Found (%) |

| C | 68.32 | 68.06 |

| H | 4.30 | 4.56 |

| N | 14.94 | 14.76 |

| Data derived from a fluorinated quinolone analogue. ualberta.ca |

X-ray Crystallography for Solid-State Structural Determination

A survey of chlorinated quinoline (B57606) derivatives in the Cambridge Structural Database (CSD) reveals common crystallization patterns. A significant portion of these structures, approximately 65%, crystallize in the monoclinic system, followed by the orthorhombic system at about 27%. rasayanjournal.co.in The space group P21/n (or its equivalent P21/c) is particularly prevalent, occurring in 58% of the analyzed structures. rasayanjournal.co.in These studies compute and analyze various intermolecular and intramolecular interactions to provide a deeper understanding of the molecular packing in halogenated quinolines. rasayanjournal.co.in

Detailed structural analyses of specific analogues provide further insight. For instance, the crystal structure of 2,4-Dichloro-7,8-dimethylquinoline reveals two independent molecules within the asymmetric unit, both of which are essentially planar. researchgate.net The crystal structure is stabilized by weak π–π stacking interactions, with centroid-centroid distances measured at 3.791 (3) Å and 3.855 (3) Å, which link the molecules into pairs. researchgate.net

In the case of other 1,2-dihydroquinolin-2-one derivatives, X-ray analysis has been essential for confirming stereochemistry and observing packing arrangements. Studies on novel (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives confirmed their E-configuration. nih.gov The crystal packing of these analogues is characterized by intermolecular hydrogen bonds and π–π interactions. nih.gov

The structural determination of a fluorinated quinoline analogue, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , provided detailed crystallographic data, further exemplifying the utility of this technique. mdpi.com The crystal structure was solved by direct methods and refined by full-matrix least-squares refinements, yielding precise atomic coordinates and displacement parameters. mdpi.com Similarly, the structures of other quinolinone derivatives, such as 4-hydroxy-1-methylquinolin-2(1H)-one , have been elucidated, often yielding high-quality single crystals suitable for diffraction studies from solvents like ethanol (B145695) or methanol (B129727). nih.govhelsinki.fi

The data obtained from these crystallographic studies are fundamental for structure-activity relationship (SAR) analyses, offering a precise model of the molecular architecture that governs biological interactions.

Crystallographic Data for Selected Quinoline Analogues

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Structural Features / Reference |

| 2,4-Dichloro-7,8-dimethylquinoline | C₁₁H₉Cl₂N | Data not specified | Data not specified | Two independent planar molecules in the asymmetric unit; stabilized by π–π stacking interactions. researchgate.net |

| (E)-ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | C₁₅H₁₇N₃O₃ | Monoclinic | P2₁/c | Confirmed E-configuration; crystal packing shows intermolecular hydrogen bonds and π-π interactions. nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | C₂₂H₂₂FNO₂ | Monoclinic | P2₁/c | Phenyl ring is nearly vertical to the quinoline ring; ester group is nearly coplanar with the phenyl ring. mdpi.com |

| 4-hydroxy-1-methylquinolin-2(1H)-one | C₁₀H₉NO₂ | Monoclinic | P2₁/c | Colorless monoclinic crystals obtained from a solution of DMF/EtOH. helsinki.fi |

Computational and Theoretical Investigations of 7,8 Dichloro 1,2 Dihydroquinolin 2 One

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure. rsc.org From this, a wide range of properties that govern molecular stability, reactivity, and spectroscopic characteristics can be derived. arabjchem.orgresearchgate.net DFT studies on the quinolinone scaffold have been instrumental in elucidating the influence of various substituents on the molecule's behavior. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on substituted quinoline (B57606) derivatives provide valuable data that can be used to infer the properties of 7,8-Dichloro-1,2-dihydroquinolin-2-one. For instance, DFT calculations performed on 5,7-dichloro-8-hydroxy-2-methyl quinoline, a related dichloro-substituted quinoline, reveal the distribution and energies of its frontier orbitals. mdpi.com In this analog, the HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across both the quinoline and phenyl moieties, indicating the regions involved in electron donation and acceptance. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEHOMO-LUMO) (eV) |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -8.95 | -4.41 | 4.54 |

This interactive table presents FMO data for a related dichloro-substituted quinoline derivative, as calculated in referenced studies. mdpi.com The energy gap is a key indicator of chemical reactivity.

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. A DOS plot visualizes the distribution of molecular orbitals and offers a clear picture of the HOMO-LUMO gap. The total density of states (TDOS) is often supplemented by Partial Density of States (PDOS) or Local Density of States (LDOS), which break down the orbital contributions by fragment, group, or atom. This allows for a detailed understanding of which parts of the molecule contribute to specific energy levels, particularly the frontier orbitals.

While specific DOS plots for this compound are not available in the cited literature, the HOMO-LUMO energy gap data from related compounds allows for an inference of its primary features. A DOS plot for this molecule would show a distinct energy gap between the occupied and unoccupied orbitals, with the peaks just below the gap corresponding to the HOMO and the peaks just above representing the LUMO. Analysis of the atoms contributing to these peaks would further clarify the roles of the dichlorinated benzene (B151609) ring versus the pyridinone ring in the molecule's electronic activity.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyper-conjugative interactions, and delocalization effects within a molecule by transforming the complex molecular wavefunctions into a localized form that corresponds to the familiar Lewis structure of lone pairs and bonds. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: regions of negative potential (typically red to yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the analysis of 5,7-dichloro-8-hydroxy-2-methyl quinoline, the MEP map showed that the most negative regions were located over the oxygen atom, indicating it as a primary site for electrophilic interaction. For this compound, the MEP surface would similarly highlight the carbonyl oxygen as a region of high electron density (red/yellow), making it a likely site for hydrogen bonding and electrophilic attack. The nitrogen atom's lone pair would also contribute to a negative potential region. Conversely, the hydrogen atom attached to the nitrogen would represent a region of positive potential (blue), making it a potential hydrogen bond donor site. The chlorine atoms would also influence the electrostatic potential, generally creating regions of negative potential.

From the HOMO and LUMO energy values obtained through DFT calculations, several global quantum chemical parameters can be derived to quantify the reactivity and stability of a molecule. These descriptors provide a theoretical framework for comparing the chemical behavior of different compounds. arabjchem.orgresearchgate.net

Key derived parameters include:

Ionization Potential (I): Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Approximated as A ≈ -E(LUMO).

Chemical Potential (μ): μ = (E(HOMO) + E(LUMO)) / 2. It measures the tendency of electrons to escape from a system.

Global Hardness (η): η = (E(LUMO) - E(HOMO)) / 2. It indicates resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment.

Studies on various quinoline derivatives have successfully used these parameters to interpret and predict their reactivity profiles. arabjchem.org

| Parameter | Formula | Significance |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency |

| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Measure of molecular reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron |

| Electron Affinity (A) | -E(LUMO) | Energy released when gaining an electron |

This interactive table defines key quantum chemical parameters derived from HOMO and LUMO energies, which are crucial for understanding molecular reactivity.

Molecular Modeling and Docking Studies to Elucidate Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is widely used in drug discovery to understand binding mechanisms, predict binding affinities (scoring functions), and identify key interactions such as hydrogen bonds and hydrophobic contacts.

The dihydroquinolin-2-one scaffold is present in numerous bioactive compounds, and docking studies have been crucial in elucidating their mechanisms of action. For example, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were docked into the active site of the HIV-1 integrase enzyme. These studies revealed how the ligands fit within the enzyme's catalytic domain and interact with key amino acid residues and essential magnesium ions. Although the specific compounds in that study did not show high activity, the docking analysis provided a structural basis for their interaction mode.

For this compound, a docking study would involve placing the molecule into the binding site of a relevant biological target. The simulation would predict its binding pose and calculate a docking score, which estimates the binding affinity. The analysis would identify potential hydrogen bonds formed by the carbonyl oxygen (acceptor) and the N-H group (donor), as well as hydrophobic and halogen-bond interactions involving the dichloro-substituted ring. Such studies are essential for the rational design of new, more potent inhibitors based on the dihydroquinolinone scaffold.

Prediction of Protein-Ligand Interaction Mechanisms

Molecular docking simulations are a primary computational method used to predict the binding orientation and interaction patterns of a ligand within a protein's active site. For this compound, these studies help hypothesize its mechanism of action against various biological targets, such as protein kinases, which are common targets for quinolinone-based scaffolds.

The predicted interactions are driven by noncovalent forces. nih.gov The dihydroquinolin-2-one core can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). The dichlorinated benzene ring contributes to hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Furthermore, the chlorine atoms at the 7 and 8 positions can participate in halogen bonding, a specific noncovalent interaction with electron-donating atoms like backbone carbonyl oxygens, which can significantly enhance binding affinity and selectivity. nih.gov Studies on the structurally similar 7,8-dichloro-1-oxo-β-carbolines have revealed such halogen bonds with kinase backbone residues, suggesting a potential interaction pattern for this compound as well. nih.gov

Calculation of Binding Energies and Affinities

Following the prediction of a binding pose through docking, more computationally intensive methods are employed to estimate the binding free energy, which is directly related to the binding affinity (e.g., Ki or IC50). Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding energy of the ligand-receptor complex.

These calculations break down the total binding energy into its constituent parts: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This allows for a quantitative understanding of the driving forces behind the binding event. nih.gov For this compound, such calculations can be used to compare its affinity for different protein targets or to rank it against other potential inhibitors.

Table 1: Hypothetical Binding Energy Contributions for this compound with a Target Protein Kinase

| Energy Component | Calculated Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.5 |

| Polar Solvation Energy | +35.2 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Energy (ΔG) | -37.2 |

Note: Data are representative examples from computational simulations of similar compounds and not experimental values for this compound.

Identification of Key Amino Acid Residues Involved in Binding

A crucial outcome of docking and molecular dynamics simulations is the identification of specific amino acid residues that form key interactions with the ligand. nih.gov For kinase inhibitors, interactions with the "hinge region" that connects the N- and C-lobes of the kinase are often critical for potent inhibition.

In silico models for this compound might predict the following interactions:

Hydrogen Bonding: The N-H group of the quinolinone ring could form a hydrogen bond with the backbone carbonyl of a hinge region residue like Glutamic acid or Cysteine. The carbonyl oxygen of the ligand might interact with a backbone N-H of a residue like Leucine.

Hydrophobic Interactions: The dichlorophenyl ring could be situated in a hydrophobic pocket lined with residues such as Valine, Leucine, Isoleucine, and Phenylalanine. researchgate.net

Halogen Bonding: The chlorine atoms at C7 and C8 could form halogen bonds with the backbone carbonyls of residues near the hydrophobic pocket, contributing to binding affinity. nih.gov

Table 2: Predicted Key Amino Acid Interactions for this compound

| Interaction Type | Ligand Moiety | Protein Residue (Example) |

|---|---|---|

| Hydrogen Bond (Donor) | N1-H | Glu91 (Backbone C=O) |

| Hydrogen Bond (Acceptor) | C2=O | Leu83 (Backbone N-H) |

| Hydrophobic | Dichlorophenyl Ring | Val35, Ala51, Leu135 |

Note: The specific residues listed are hypothetical and would vary depending on the protein target.

Conformational Analysis of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding mode.

For the this compound-protein complex, MD simulations would be used to:

Assess Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can confirm if the ligand remains stably bound in its initial docked pose.

Analyze Conformational Changes: MD can reveal if the ligand adopts different low-energy conformations within the binding site or if the protein itself undergoes conformational adjustments to accommodate the ligand (an "induced fit" mechanism). nih.gov

Map Water Networks: The simulation can identify the role of water molecules in mediating interactions between the ligand and the protein.

This dynamic view provides a more realistic and accurate picture of the binding event than static modeling alone.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

QSAR and QSPR are computational modeling techniques that aim to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

Correlation of Calculated Molecular Descriptors with Observed Biological Endpoints

To build a QSAR model for analogs of this compound, a dataset of similar compounds with known biological activities (e.g., IC50 values against a specific enzyme) is required. For each compound in the series, a set of numerical parameters, known as molecular descriptors, is calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, including:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometric Descriptors: Molecular surface area, volume.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic Descriptors: LogP (partition coefficient).

Statistical methods, such as multiple linear regression (MLR), are then used to generate a mathematical equation that correlates a selection of these descriptors with the observed biological activity. For example, a hypothetical QSAR equation might look like:

pIC₅₀ = 0.75 * LogP - 0.12 * (Molecular_Surface_Area) + 1.54 * (Dipole_Moment) + 2.88

This equation would suggest that higher hydrophobicity and a larger dipole moment increase biological activity, while a larger molecular surface area is detrimental.

Development of Predictive Models for Analog Design

The primary goal of developing a QSAR model is to use it as a predictive tool. nih.govnih.gov Once a statistically robust and validated model is established, it can be used to predict the biological activity of new, yet-to-be-synthesized analogs of this compound. researchgate.net

This process involves:

Designing Virtual Analogs: New molecules are designed in silico by making modifications to the parent structure (e.g., changing substituent groups, altering the position of atoms).

Calculating Descriptors: The same molecular descriptors used to build the model are calculated for these new virtual compounds.

Predicting Activity: The QSAR equation is used to predict the biological activity of the virtual analogs.

This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving significant time and resources in the drug discovery pipeline. researchgate.net Advanced machine learning techniques like k-nearest neighbors (k-NN) and support vector machines (SVM) can also be used to develop more complex and accurate predictive models. nih.gov

Structure Activity Relationship Sar Studies of 7,8 Dichloro 1,2 Dihydroquinolin 2 One Derivatives

Impact of Substitution Patterns on the Quinoline (B57606) Ring Bioactivity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the core ring structure. Strategic placement of various functional groups allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Role of Halogenation, particularly the 7,8-Dichloro Motif

Halogenation is a key strategy in modulating the biological activity of quinoline-based compounds. The position and nature of the halogen substituents significantly impact the electronic properties and binding interactions of the molecule. The 7,8-dichloro substitution pattern, in particular, has been identified as a crucial feature for certain biological activities, notably in the development of kinase inhibitors.

This specific dichlorination pattern contributes to the compound's activity through several mechanisms. In a novel class of 7,8-dichloro-1-oxo-β-carboline kinase inhibitors, the chlorine atoms were found to engage in halogen bonds with kinase backbone residues. nih.gov This interaction contributes to an unexpected "inverted" binding mode that does not rely on typical ATP-mimetic interactions with the kinase hinge region, leading to excellent selectivity. nih.gov This highlights the importance of the 7,8-dichloro motif in establishing unique and highly specific molecular interactions.

Furthermore, halogenation, in general, enhances the potency of bioactive agents. Dichloro-8-hydroxyquinone derivatives featuring strong electron-withdrawing groups have demonstrated significant anticancer activity. nih.gov Similarly, 4,7-dichloroquinoline (B193633) and 5,7-dichloro-8-hydroxyquinoline derivatives have shown promise as antimalarial, antiviral, and antibacterial agents, indicating the broad utility of dichlorination in tuning the bioactivity of the quinoline scaffold. nih.govnih.govnih.gov

Influence of Substituents at Specific Positions (e.g., C-2, C-3, C-4, C-6, C-7)

Beyond the foundational 7,8-dichloro pattern, substitutions at other positions on the quinolin-2-one ring are critical for optimizing biological activity.

C-2 Position: Synthetic modifications at the C-2 position have been shown to have a significant impact on the antibacterial and biofilm-eradicating properties of halogenated quinolines. nih.gov The introduction of various alkyl and aminated side chains at this position can dramatically enhance potency against drug-resistant bacteria like MRSA and VRE while maintaining low cytotoxicity. nih.gov In 6,7-dichloro-5,8-quinolinedione derivatives, introducing a formyl group, hydroxyl group, or an additional chlorine atom at the C-2 position was found to increase the enzymatic conversion rate by the NQO1 enzyme. mdpi.com

C-4 Position: The C-4 position is another key site for modification. In a series of 6,7,8-substituted quinolin-2(1H)-ones, the introduction of various substituted benzyloxy groups at the C-4 position led to potent anticancer agents. nih.gov For example, compound 11e from one study, featuring a 4-(4-chlorobenzyloxy) substituent alongside a 7,8-difluoro pattern, exhibited nanomolar potency against COLO 205 cancer cells by disrupting microtubule assembly. nih.gov Nucleophilic substitution reactions at a 4-chloro position have also been used to introduce hydrazino, azido, and amino derivatives, creating new synthetic possibilities. mdpi.com

C-6 and C-7 Positions: The substitution pattern in the benzene (B151609) portion of the quinoline ring also plays a vital role. In the aforementioned anticancer quinolin-2(1H)-ones, various substitutions at the C-6, C-7, and C-8 positions were explored. nih.gov While the 7,8-dichloro motif is a focus, other patterns like 6,7-dichloro and 7-chloro are also common in biologically active quinolines, often influencing antimalarial and anticancer activities. nih.govmdpi.comtandfonline.comsemanticscholar.org

The following table summarizes the impact of substitutions at various positions on the bioactivity of quinoline derivatives based on selected studies.

| Position | Substituent Type | Resulting Bioactivity | Reference Compound Example |

| C-2 | Alkylated and aminated groups | Potent antibacterial and biofilm eradication | 2-aminated halogenated quinoline |

| C-4 | Substituted benzyloxy groups | Potent anticancer (microtubule disruption) | 4-(4-chlorobenzyloxy)-7,8-difluoroquinolin-2(1H)-one |

| C-7, C-8 | Dichloro motif | Selective kinase inhibition (via halogen bonding) | 7,8-dichloro-1-oxo-β-carboline |

Stereochemical Considerations in SAR

Stereochemistry is a critical factor that can determine the biological activity and selectivity of quinoline derivatives. The three-dimensional arrangement of atoms can profoundly affect how a molecule fits into a biological target, such as an enzyme's active site.

In the synthesis of 1,2-dihydroquinolinehydrazonopropanoates, aza-Michael addition reactions can proceed stereoselectively, yielding exclusively the E-configuration isomer, as confirmed by X-ray crystallography. nih.gov This stereochemical purity is crucial, as different isomers can have vastly different or even opposing biological effects. Similarly, in the formation of substituted tetrahydroquinolines, reaction conditions can be tuned to favor a cis isomer over a trans isomer with high selectivity. nih.gov Such stereocontrol is essential in drug design to ensure that only the most active and least toxic stereoisomer is produced.

Scaffold Modifications and Their Effect on Functional Properties

Altering the core quinoline scaffold by fusing it with other ring systems is a powerful strategy for discovering new functional properties and biological targets. These modifications can lead to entirely new classes of compounds with unique mechanisms of action.

For instance, the reaction of 4-hydroxy-2-quinolones with tetrachloro-1,2-benzoquinone results in the formation of 7,8-dichlorobenzofuro[3,2-c]quinoline-triones. researchgate.net This creates a more complex, rigid structure that can interact with biological targets in novel ways. Another significant scaffold modification involves the synthesis of the 7,8-dihydroindolo[2,3-d] acs.orgbenzazepin-6(5H)-one backbone. beilstein-journals.org This scaffold, an isomer of the known kinase inhibitor paullone, was found to have a good affinity for the proto-oncogene tyrosine-protein kinase Src, a well-established anticancer target. beilstein-journals.org Such modifications demonstrate that the fundamental quinoline structure can be embedded within larger, more complex frameworks to generate compounds with novel and potent biological activities.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 7,8-dichloro-1,2-dihydroquinolin-2-one derivatives, several key pharmacophoric features have been identified:

The Quinolin-2-one Core: This bicyclic system provides a rigid scaffold that correctly orients substituents for interaction with target proteins.

The 7,8-Dichloro Motif: As established, these two chlorine atoms are not mere placeholders but can act as crucial hydrogen bond acceptors or, more specifically, as halogen bond donors, enabling unique binding modes and enhancing selectivity, particularly in kinase inhibition. nih.gov

A Hydrogen Bond Donor: The N-H group at position 1 of the quinolin-2-one ring can act as a hydrogen bond donor, which is often a key interaction in ligand-receptor binding.

Substituents at C-4: The presence of a flexible, aromatic group, such as a substituted benzyloxy moiety at the C-4 position, has been linked to potent anticancer activity, likely by occupying a specific hydrophobic pocket in the target protein. nih.gov

Relationship Between Electronic Properties and Biological Response Profiles

The biological activity of quinoline derivatives is strongly correlated with their electronic properties, which are dictated by the various substituents on the ring. Electron-withdrawing and electron-donating groups can modulate the reactivity, binding affinity, and metabolic stability of the compounds.

Studies have consistently shown that the presence of strong electron-withdrawing groups, such as halogens (Cl), nitro (NO₂), or cyano (CN) groups, is often critical for high anticancer activity. nih.gov For quinoxaline (B1680401) derivatives, a related heterocyclic system, electron-releasing groups like CH₃ and OCH₃ were found to decrease anticancer activity, while electron-withdrawing groups enhanced it. mdpi.com This suggests that a lower electron density on the aromatic system may be favorable for certain types of biological interactions. The antiviral activity of some 8-hydroxyquinoline (B1678124) derivatives also increases with the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov

Conversely, in some cases, electron-donating groups can enhance bioactivity. For certain 7-chloroquinoline (B30040) derivatives, the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups was suggested to increase antimalarial activity, possibly by facilitating electron transfer to a parasite protein, leading to its destruction. semanticscholar.org This highlights that the relationship between electronic properties and biological activity is target-specific and cannot be generalized across all therapeutic areas. Quantum chemical calculations of parameters like electrostatic potential can further help in understanding and predicting how these electronic modifications influence reactivity and biological function. mdpi.com

In-silico Approaches to Characterize Pharmacophoric Interactions

In the modern drug discovery paradigm, in-silico methods are indispensable for accelerating the identification and optimization of lead compounds. These computational techniques provide profound insights into the molecular interactions that govern a drug's efficacy and selectivity, thereby guiding the rational design of more potent derivatives. For quinolin-2-one scaffolds and their analogs, a variety of in-silico approaches are employed to delineate their pharmacophoric features—the essential three-dimensional arrangement of chemical moieties responsible for biological activity.

Pharmacophore modeling, a cornerstone of computational drug design, is instrumental in understanding the key interaction points between a ligand and its biological target. mdpi.com This process can be approached from two main perspectives: ligand-based and structure-based modeling. mdpi.com Ligand-based methods are particularly useful when the three-dimensional structure of the target protein is unknown. ijper.org By aligning a set of known active molecules, a common pharmacophore hypothesis can be generated, highlighting the shared chemical features that are critical for activity. ijper.org

Conversely, structure-based pharmacophore modeling leverages the known 3D structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the identification of key interaction sites within the target's binding pocket, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. nih.gov By understanding these interactions, novel molecules can be designed to complement the binding site with high affinity and specificity.

Molecular docking is another powerful in-silico tool that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. woarjournals.org This technique is widely used to screen virtual libraries of compounds against a specific biological target, prioritizing those with the most favorable binding energies and interaction profiles for further experimental testing. ekb.eg For instance, in the context of anticancer research, docking studies have been performed on quinazolinone derivatives against various cancer-related proteins to elucidate their binding modes and predict their inhibitory potential. woarjournals.org

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing predictive QSAR models, the activity of novel, unsynthesized compounds can be estimated, thereby guiding the selection of the most promising candidates for synthesis and testing. nih.gov

These in-silico techniques, often used in a synergistic fashion, provide a detailed roadmap for the rational design of novel this compound derivatives with enhanced biological profiles. By elucidating the critical pharmacophoric features and predicting binding interactions, these computational methods significantly de-risk and streamline the drug discovery process.

Structure-Activity Relationship (SAR) Studies of Related Chloro-Substituted Quinolone Derivatives

While specific SAR data for this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on analogous chloro-substituted quinoline and quinolin-2-one derivatives. The position and electronic nature of substituents on the quinoline ring are known to profoundly influence their biological activities. The presence of chlorine atoms, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions.

Research on other chlorinated quinoline analogs has demonstrated the importance of the substitution pattern. For example, in a series of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives, the presence of the dichloro substitution at positions 5 and 7 was found to be a key feature for their biological activity. nih.gov Similarly, the 7-chloroquinoline scaffold is a well-known pharmacophore in antimalarial drugs, with the chlorine at the 7-position being crucial for activity. tandfonline.comsemanticscholar.org

The following table summarizes SAR findings from various studies on related chloro-substituted quinoline and quinolin-2-one derivatives, providing a potential framework for understanding the SAR of the this compound core.

| Scaffold | Substitutions | Biological Activity Notes | Reference |

| 7-Chloroquinoline | Various at C4 | The 7-chloro group is a critical feature for antimalarial activity. Modifications at the C4 position with different amine side chains significantly modulate potency and resistance profiles. | tandfonline.comsemanticscholar.org |

| 5,7-Dichloro-8-hydroxyquinoline | Alkyl groups at C2 | The dichloro substitution pattern at C5 and C7 is integral to the observed biological effects. The nature of the C2 alkyl substituent can fine-tune the activity. | nih.gov |

| 4-Chloro-quinolin-2-one | Carboxylate at C3, various at N1 | The 4-chloro substituent serves as a versatile handle for further chemical modifications. The nature of the substituent at the N1 position can influence anticancer and antimicrobial activities. | ekb.eg |

Interactive Data Table: SAR of Chloro-Substituted Quinolone Analogs Users can filter and sort the table based on the scaffold and biological activity notes to explore the structure-activity relationships.

It is important to note that while these studies on related compounds provide valuable clues, the specific SAR for this compound derivatives will be unique due to the distinct electronic and steric environment created by the chlorine atoms at the 7 and 8 positions. Further dedicated synthesis and biological evaluation of derivatives of this specific scaffold are necessary to fully elucidate its SAR.

Mechanistic Studies of Biological Activity of 7,8 Dichloro 1,2 Dihydroquinolin 2 One Analogues

Investigation of Molecular Targets and Associated Biochemical Pathways

The diverse pharmacological effects of quinolinone derivatives are attributed to their interactions with a variety of molecular targets, including enzymes and receptors that are critical for cell signaling and survival.

Enzyme Inhibition and Activation Studies (e.g., DT-Diaphorase/NQO1)

Analogues of 7,8-dichloro-1,2-dihydroquinolin-2-one, specifically derivatives of 6,7-dichloro-5,8-quinolinedione, have been identified as good substrates for the enzyme DT-Diaphorase, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that plays a role in the detoxification of quinones and has been implicated in cancer therapy.

Enzymatic studies have shown that the rate of conversion by NQO1 is dependent on the substituent at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold. Molecular docking studies have provided insights into the interactions between these derivatives and the NQO1 enzyme, revealing a strong binding affinity. The specific interactions, including the formation of hydrogen bonds, are influenced by the nature of the C2 substituent. For instance, a hydroxyl-substituted derivative demonstrated the highest activity and formed an additional hydrogen bond within the enzyme's active site.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 6,7-dichloro-2-methyl-5,8-quinolinedione | -8.3 |

| 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | -8.2 |

| 2-chloro-6,7-dichloro-5,8-quinolinedione | -8.1 |

| Streptonigrin (Reference) | -7.9 |

Receptor Binding and Modulation Studies (e.g., IGF receptors, EGFR, VEGFR-2, Axl kinase, Src, Abl, PKB/Akt, MAPK, CDK2, CDK4)

The kinase inhibitory potential of compounds related to this compound has been a significant area of research. Notably, 3,4-dihydroquinolin-2(1H)-one analogues have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth.

Several of these analogues have demonstrated significant antiproliferative effects against glioblastoma cell lines. Molecular docking and dynamics studies have supported these findings by revealing strong interactions between the compounds and the VEGFR-2 kinase binding pocket. The inhibitory concentrations (IC50) for some of the most potent analogues are detailed in the table below.

| Compound | U87-MG IC50 (μM) | U138-MG IC50 (μM) |

|---|---|---|

| Analogue 4m | 4.20 | - |

| Analogue 4q | 8.00 | - |

| Analogue 4t | 10.48 | - |

| Analogue 4u | 7.96 | - |

| Temozolomide (Reference) | 92.90 | 93.09 |

While specific data on the interaction of this compound with other kinases such as IGF receptors, EGFR, Axl kinase, Src, Abl, PKB/Akt, MAPK, CDK2, and CDK4 are not extensively available, the broad inhibitory profile of the quinolinone scaffold suggests that these enzymes may also be potential targets.

Modulation of DNA Synthesis and Interactions with Nucleic Acids

Quinoline-based compounds have been shown to interact with DNA, and this interaction is a potential mechanism for their biological effects. For instance, metal complexes of 5,7-dihalo-substituted-8-quinolinoline have demonstrated a strong ability to bind to DNA, likely through intercalation. d-nb.info This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, leading to cytotoxic effects. d-nb.info While direct evidence for this compound is not available, the planar structure of the quinolinone ring is consistent with the structural requirements for a DNA intercalator.

Elucidation of Specific Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound analogues are multifaceted. For analogues that inhibit kinases like VEGFR-2, the mechanism involves blocking the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This disruption of signaling cascades can inhibit cell proliferation and angiogenesis.

In the case of compounds that interact with NQO1, their role as substrates suggests a bioreductive activation mechanism. This process can lead to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis.

For analogues that may interact with DNA, the mechanism of action is likely related to the disruption of DNA-related processes. DNA intercalation can lead to the inhibition of topoisomerases, enzymes that are essential for managing the topological state of DNA during replication and transcription. This can result in DNA damage and the activation of apoptotic pathways.

Cellular Mechanism Studies in In Vitro Systems

Exploration of Interactions with Subcellular Components

The subcellular interactions of this compound analogues are a key aspect of their mechanism of action. Compounds that target kinases are expected to localize to the cytoplasm and nucleus, where these signaling proteins are active. Those that interact with DNA would need to enter the nucleus to exert their effects.

Studies on related quinolinone derivatives have provided some insights into their cellular effects. For example, certain tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways in cancer cells. nih.gov This suggests that these compounds can engage with the cellular machinery that controls cell division and programmed cell death. The induction of apoptosis is often associated with the activation of caspases, a family of proteases that execute the apoptotic process.

While the specific subcellular distribution and interactions of this compound have yet to be fully characterized, the available data on its analogues suggest a complex interplay with multiple cellular components and pathways.

Analysis of Compound Impact on Key Cellular Processes

Research into structurally related quinolinone compounds has demonstrated their potential to interfere with fundamental cellular functions in cancer cells. The primary mechanisms identified involve the disruption of the cell division cycle and the activation of programmed cell death pathways.

Induction of Apoptosis:

A significant body of research points to the ability of quinolinone analogues to induce apoptosis, or programmed cell death, in cancerous cells. This process is crucial for eliminating damaged or malignant cells and is often dysregulated in cancer.

One study on a tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, revealed its capacity to induce apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mostwiedzy.pl This dual-pathway induction suggests a multifaceted mechanism of action.

Furthermore, studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown significant induction of apoptosis in breast cancer cells. nih.gov For instance, one of the derivatives, QTCA-1, led to a substantial increase in cell death in MDA-MB-231 triple-negative breast cancer cells. nih.gov This highlights the potential of the chloro-substitution on the quinoline (B57606) core in mediating pro-apoptotic effects.

The apoptotic cascade often involves the activation of a family of proteases known as caspases. Research on other quinoline derivatives has shown that they can increase the activity of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the morphological changes associated with apoptosis. nih.gov Additionally, these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway. tbzmed.ac.ir An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a common finding, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c, a key step in initiating apoptosis. tbzmed.ac.irnih.gov

Interactive Table: Effect of Quinolinone Analogues on Apoptotic Markers

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| Tetrahydroquinolinone | A549 (Lung) | Induction of intrinsic and extrinsic apoptosis | mostwiedzy.pl |

| 7-Chloroquinoline (B30040) Carboxamide | MDA-MB-231 (Breast) | Significant increase in apoptotic cells | nih.gov |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | Increased Bax/Bcl-2 ratio, activation of caspase-9 | tbzmed.ac.ir |

| Quinoline Derivative (IND-2) | PC-3 (Prostate) | Increased cleaved caspase-3 and -7, decreased Bcl-2 | nih.gov |

Cell Cycle Arrest:

In addition to inducing apoptosis, quinolinone analogues have been found to disrupt the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cell proliferation.

The aforementioned study on 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one also demonstrated its ability to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer cells. mostwiedzy.pl This phase of the cell cycle is a critical checkpoint before a cell enters mitosis (cell division). Arrest at this stage can be a prelude to apoptosis.

Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to induce G0/G1 phase arrest in MCF-7 breast cancer cells. nih.gov The G1 phase is the initial growth phase, and arresting the cycle here prevents the cell from entering the DNA synthesis (S) phase.

The mechanisms underlying cell cycle arrest often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. While specific data for this compound is unavailable, the broader literature on quinolinones suggests that they may influence the activity of these key cell cycle regulators. mdpi.com

Interactive Table: Impact of Quinolinone Analogues on Cell Cycle Progression

| Compound Class | Cancer Cell Line | Phase of Arrest | Reference |

| Tetrahydroquinolinone | A549 (Lung) | G2/M | mostwiedzy.pl |

| 7-Chloroquinoline Carboxamide | MCF-7 (Breast) | G0/G1 | nih.gov |

| Dichloromethane Fraction of Toddalia asiatica (contains quinoline alkaloids) | HT-29 (Colon) | G2/M | frontiersin.org |

| Luteolin (a flavonoid with a structure that can be compared to quinolinones) | MCF-7 (Breast) | Sub-G1 and G1 | nih.gov |

Derivatization and Analog Development of 7,8 Dichloro 1,2 Dihydroquinolin 2 One for Academic Exploration

Rational Design Principles for Novel Analogues

The rational design of new analogues of 7,8-dichloro-1,2-dihydroquinolin-2-one is guided by established medicinal chemistry principles to explore and optimize their chemical and biological properties. This involves the strategic modification of the core structure to modulate factors such as target binding, selectivity, and physicochemical characteristics. nih.gov Ligand-based and property-based design strategies are often employed to address issues like metabolic stability and solubility, which are critical for developing compounds with potential utility in biological systems. nih.gov

The functionalization of the quinolin-2-one core is a key strategy for creating chemical diversity. The introduction of various functional groups can be achieved through a range of synthetic methodologies. For instance, the nitrogen atom of the lactam can be substituted with alkyl groups like methyl or n-butyl. mdpi.com Furthermore, the aromatic ring system can be modified through electrophilic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. durham.ac.uk

A common approach involves the synthesis of quinoline (B57606) derivatives bearing different heterocyclic moieties, which are known to be important pharmacophores. researchgate.net For example, 1,3,4-oxadiazole (B1194373) rings have been incorporated into quinolin-2-one structures. researchgate.net Similarly, the synthesis of quinoline derivatives can be achieved using mixed lithium-magnesium reagents, which allows for reaction with various electrophiles to introduce functional groups like allyl alcohols or tertiary alcohols via reactions with aldehydes and ketones, respectively. durham.ac.uk

Table 1: Examples of Functional Group and Heterocycle Introduction on Quinoline Scaffolds

| Modification Strategy | Example Functional Group/Heterocycle | Potential Impact | Reference |

|---|---|---|---|

| N-Alkylation | Methyl, n-Butyl, Benzyl | Modulates solubility and metabolic stability | mdpi.com |

| C-C Cross-Coupling | Aryl, Alkyl groups | Explores steric and electronic effects on target binding | durham.ac.uk |

| Heterocycle Annulation | Benzofuro[3,2-c]quinoline | Creates rigid, extended π-systems | researchgate.net |

| Heterocycle Introduction | 1,2,3-Triazole, 1,3,4-Oxadiazole | Introduces hydrogen bond donors/acceptors, alters polarity | researchgate.netnih.gov |

Hybrid molecules, which combine two or more distinct pharmacophores, represent a powerful strategy in drug discovery to target multiple biological pathways or to enhance potency. researchgate.netresearchgate.net

Quinone-Quinoline Hybrids: The quinolinequinone moiety is a structural feature found in several natural products with significant biological activity. cardiff.ac.uk The synthesis of novel quinolinequinone derivatives can be achieved through methods like the palladium-catalyzed Buchwald-Hartwig amination of 6,7-dichloro-5,8-quinolinequinone. cardiff.ac.uk Modifications at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold, introducing groups like formyl or hydroxyl, have also been explored to create derivatives with altered electronic properties. mdpi.com These hybrids merge the chemical reactivity of the quinone with the structural features of the quinoline core.

Triazole-Quinoline Hybrids: The 1,2,3-triazole ring is a popular linker and pharmacophore in medicinal chemistry. The creation of triazole-quinoline hybrids has been explored as a strategy to develop new compounds with potential therapeutic applications. researchgate.netnih.govresearchgate.net These hybrids are often synthesized via copper-catalyzed Huisgen 1,3-dipolar cycloaddition reactions between an azide-functionalized quinoline and a terminal alkyne. researchgate.net This approach has been used to generate libraries of quinoline/chalcone/1,2,4-triazole hybrids for biological screening. nih.gov

Exploration of Structure-Photophysical Property Relationships for Imaging Applications

The development of fluorescent probes for bioimaging requires a deep understanding of the relationship between a molecule's structure and its photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. nih.gov While specific data on this compound derivatives is limited, principles from related heterocyclic fluorophores can be applied.

The modification of a core scaffold with electron-donating and electron-withdrawing groups is a common strategy to tune its optical properties. nih.gov For instance, in coumarin-based dyes, the introduction of a strong electron-withdrawing group like a trifluoromethyl group can lead to a significant redshift in absorption and emission maxima and enhanced photostability. nih.gov Conversely, introducing certain groups at specific positions can sometimes reduce the brightness of the fluorophore. nih.gov

For the this compound scaffold, derivatization could be systematically explored to build structure-property relationships. Introducing substituents that can modulate the intramolecular charge transfer (ICT) character of the molecule is a key strategy. The rigid nature of the quinolinone core could help to prevent non-radiative decay processes, potentially leading to higher fluorescence quantum yields. nih.gov The systematic synthesis and analysis of a library of derivatives would be essential to establish clear relationships between chemical structure and photophysical output, paving the way for novel imaging agents. nih.govresearchgate.net

Tailoring Scaffold for Enhanced Specificity and Target Interaction

Modifying the this compound scaffold is a rational approach to developing inhibitors with high specificity for particular biological targets, such as protein kinases. nih.gov The design of such inhibitors often involves creating derivatives that can form specific non-covalent interactions with amino acid residues in the target's active site.

For example, studies on the related 7,8-dichloro-1-oxo-β-carboline scaffold have shown that the dichloro substitution pattern can lead to an unusual "inverted" binding mode in kinases, forming halogen bonds with backbone residues. nih.gov This highlights the potential of the dichloro motif on the this compound core to be exploited for achieving high selectivity. nih.gov

The introduction of various side chains and functional groups allows for the exploration of different binding pockets and the optimization of interactions. nih.govnih.gov By replacing bulky groups with smaller, sp³-hybridized carbon centers, it is possible to optimize physicochemical properties and potency simultaneously. nih.gov Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) models, can be used to guide the design of new derivatives with improved binding affinity and selectivity for specific targets like lysine-specific demethylase 1 (LSD1). mdpi.com

Development of Libraries of this compound Derivatives for High-Throughput Academic Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large numbers of compounds against a specific biological target. nih.govdovepress.com The development of a diverse chemical library based on the this compound scaffold is a crucial first step for HTS campaigns. researchgate.net

The synthesis of such a library would leverage various synthetic strategies to introduce a wide range of functional groups and structural motifs at different positions of the quinolinone core. mdpi.comdurham.ac.uk Methodologies that are amenable to parallel synthesis, such as the microdroplet-assisted synthesis of quinoxaline (B1680401) derivatives, can accelerate the creation of these libraries. nih.gov The goal is to maximize chemical diversity to increase the probability of identifying "hits"—compounds that exhibit significant activity in the primary screen. nih.gov

Once a library is synthesized, it can be screened against various biological targets, such as enzymes or cellular pathways, using automated HTS platforms. nih.govresearchgate.net The identified hits from the primary screen are then subjected to secondary assays for confirmation and further characterization. These novel molecules can serve as starting points for more focused medicinal chemistry efforts to develop potent and selective probes or lead compounds for academic exploration. nih.gov

Q & A

Q. What are the recommended synthetic routes for 7,8-Dichloro-1,2-dihydroquinolin-2-one, and how can regioselectivity be controlled during synthesis?

A methodological approach involves adapting strategies from structurally related dihydroquinoline derivatives. For example:

- Catalytic hydrogenation : Reduce a pre-chlorinated quinoline precursor (e.g., 7,8-dichloroquinoline) using palladium on carbon (Pd/C) under hydrogen gas to achieve the dihydroquinolin-2-one scaffold. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-reduction .

- Multi-component reactions : Explore one-pot syntheses using aldehydes, amines, and ketones, similar to methods employed for quinazoline derivatives, to introduce substituents while maintaining regiochemical control .

- Chlorination optimization : Use directed ortho-metallation (DoM) or electrophilic aromatic substitution to position chlorine atoms at the 7 and 8 positions before cyclization .

Q. How can researchers confirm the purity and structural identity of this compound?

A combination of analytical techniques is critical:

- NMR spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., density functional theory, DFT) to verify substituent positions and dihydroquinoline backbone integrity.

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., expected m/z for ).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What solvent systems are optimal for solubility and reactivity studies of this compound?

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable for dissolution in biological assays.

- Chlorinated solvents : Dichloromethane (DCM) or chloroform may enhance solubility in organic reactions.

- Aqueous buffers : For stability testing, use phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions. Conduct preliminary solubility tests via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics (MD) simulations to assess stability .

- Quantitative structure-activity relationship (QSAR) : Train models on datasets of analogous dihydroquinoline derivatives to predict bioactivity and optimize substituent effects .

- Electrostatic potential maps : Generate maps using Gaussian software to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental strategies can resolve contradictions in reported biological activity data for dihydroquinoline derivatives?

- Dose-response assays : Perform IC determinations across multiple cell lines (e.g., HeLa, MCF-7) to differentiate compound-specific effects from cell-type variability .

- Kinase profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may explain divergent results .

- Metabolite screening : Employ LC-MS/MS to detect in situ degradation products that could alter observed activity .

Q. How can surface adsorption and environmental stability of this compound be studied under simulated indoor conditions?

- Microspectroscopic imaging : Apply atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to quantify adsorption on silica or polymer surfaces .

- Accelerated stability testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40°C) for 4–8 weeks. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) .

Q. What methodologies are recommended for investigating the compound’s potential as a fluorescent probe or photosensitizer?

- Photophysical characterization : Measure absorbance/emission spectra (200–800 nm) in solvents of varying polarity to assess Stokes shifts and quantum yields.

- Singlet oxygen detection : Use 1,3-diphenylisobenzofuran (DPBF) as a trap in UV-vis assays to quantify generation under irradiation .

- Cellular imaging : Label with a fluorophore (e.g., BODIPY) and track subcellular localization via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.